molecular formula C10H18ClF2N B2452275 [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride CAS No. 2490323-03-8

[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride

Cat. No.: B2452275
CAS No.: 2490323-03-8
M. Wt: 225.71
InChI Key: DWICBQODCHCKBE-HGOFDQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of two fluorine atoms and a methanamine group attached to a bicyclo[3.3.1]nonane framework. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a bicyclo[3.3.1]nonane derivative, followed by the introduction of the methanamine group. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride can be compared with other similar compounds, such as:

    [(1R,3r,5S)-9,9-Difluorobicyclo[3.3.1]nonan-3-yl]methanol: This compound has a similar bicyclic structure but differs in the functional group attached to the bicyclo[3.3.1]nonane framework.

    [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol: Another related compound with a hydroxyl group instead of a methanamine group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(1R,5S)-9,9-difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N.ClH/c11-10(12)8-2-1-3-9(10)5-7(4-8)6-13;/h7-9H,1-6,13H2;1H/t7?,8-,9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWICBQODCHCKBE-QGGRMKRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)C2(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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